Calcium phytate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mineral Bioavailability and Antinutritional Effects:

Calcium phytate's ability to chelate essential minerals like iron, zinc, and calcium can hinder their absorption in the gut, leading to potential deficiencies, particularly in populations relying heavily on plant-based diets. Research in this area focuses on understanding the mechanisms of phytate-mineral interaction and developing strategies to mitigate its antinutritional effects, such as fermentation, soaking, and enzymatic treatments .

Potential Health Benefits:

Despite its antinutritional properties, recent research suggests potential health benefits associated with calcium phytate. Studies have explored its:

- Antioxidant and anti-inflammatory properties: Phytate's ability to chelate iron may offer antioxidant effects by reducing free radical generation .

- Role in preventing and managing chronic diseases: Research suggests phytate might play a role in preventing or managing diseases like cancer, cardiovascular diseases, and kidney stones due to its potential effects on cell proliferation, mineral precipitation, and inflammation .

Applications in Food Science and Technology:

Calcium phytate possesses unique properties valuable in food science and technology:

- Metal chelation in food processing: Phytate's ability to chelate metals can be used to improve food quality and shelf life by preventing discoloration and oxidative deterioration caused by metal ions .

- Developing functional foods: Research explores the potential of incorporating phytate in functional foods due to its potential health benefits and ability to modify food texture and functionality.

Environmental and Agricultural Applications:

Research investigates the potential of calcium phytate for:

- Remediating soil contamination: Phytate's ability to chelate heavy metals like lead and cadmium suggests its potential use in immobilizing these contaminants in soil, preventing their uptake by plants and entry into the food chain.

- Developing sustainable fertilizers: Phytate can be used as a slow-release fertilizer, gradually releasing phosphorus to plants, potentially improving nutrient use efficiency and reducing environmental pollution.

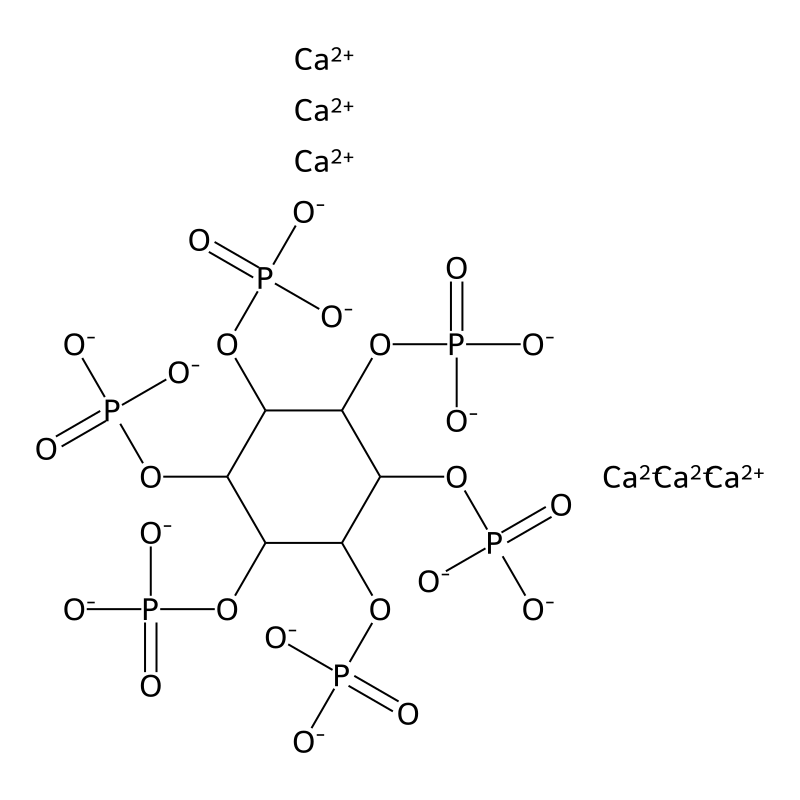

Calcium phytate is the calcium salt of phytic acid, also known as myo-inositol hexakisphosphate. Its chemical formula is , and it has a molecular weight of approximately 942.11 g/mol. In nature, calcium phytate serves as a significant storage form of phosphorus in plants, particularly in seeds and nuts, where it plays a crucial role in plant metabolism and growth by providing essential nutrients during germination .

Calcium phytate is recognized for its ability to chelate various metal ions, including calcium and iron, which makes it an important compound in various biological and industrial applications. Its unique structure allows it to form complexes with these metals, influencing their bioavailability and activity within biological systems .

The general reaction can be represented as:

Additionally, calcium phytate can exchange calcium ions for other transition metals, such as copper, although these complexes do not exhibit the same protective properties against oxidative degradation as iron-phytate complexes do .

Calcium phytate exhibits various biological activities that have garnered interest in both nutritional and therapeutic contexts. It has been studied for its potential health benefits, including antioxidant properties and protective effects against neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. The compound's ability to chelate metal ions may contribute to its neuroprotective effects by reducing oxidative stress associated with metal-induced toxicity .

The synthesis of calcium phytate typically involves the reaction of phytic acid with calcium carbonate or calcium hydroxide. The process can be summarized in the following steps:

- Preparation of Phytic Acid Solution: A concentrated solution of phytic acid is prepared.

- Addition of Calcium Source: Calcium carbonate or calcium hydroxide is gradually added to the phytic acid solution while stirring.

- Formation of Calcium Phytate: The reaction produces calcium phytate along with carbon dioxide gas (from the reaction of calcium carbonate) which can be observed as bubbling.

- Neutralization: The resultant solution may need to be neutralized to adjust the pH for specific applications .

This method ensures a controlled formation of calcium phytate suitable for various applications.

Calcium phytate has diverse applications across multiple fields:

- Food Industry: Used as a food additive for its mineral-binding properties.

- Agriculture: Acts as a phosphorus source in fertilizers.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its antioxidant properties and ability to chelate harmful metals.

- Cultural Heritage Conservation: Employed in the treatment of artifacts affected by iron gall inks due to its ability to stabilize iron ions and prevent cellulose degradation .

Research indicates that calcium phytate interacts significantly with various metal ions, influencing their bioavailability and activity. Studies have shown that calcium phytate can effectively bind excess iron ions present in biological systems or environmental samples, reducing their potential toxicity . This property is particularly useful in therapeutic contexts where excess metal accumulation poses health risks.

Moreover, interaction studies have demonstrated that phytic acid derivatives may exhibit different affinities for various metal ions, which can inform their use in specific applications such as dietary supplements or remediation strategies .

Calcium phytate shares similarities with several other compounds that also function as chelators or phosphorus sources. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Calcium Phytate | Strong chelator; acts as a phosphorus reserve in plants | |

| Sodium Phytate | Similar chelating properties; more soluble than calcium salt | |

| Magnesium Phytate | Used similarly but may have different bioavailability | |

| Iron Phytate | Forms complexes with iron; used in conservation efforts |

Calcium phytate stands out due to its dual role as both a nutrient source and a protective agent against oxidative damage caused by metal ions. Its application in cultural heritage conservation further emphasizes its unique functionality compared to other similar compounds.

Calcium phytate exhibits the molecular formula C₆H₆Ca₆O₂₄P₆, representing a hexacalcium salt of phytic acid with a molecular weight of 888.42 grams per mole [1] [2] [3]. The compound is systematically named as hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate according to International Union of Pure and Applied Chemistry nomenclature [2]. The structural framework consists of a myo-inositol ring bearing six phosphate groups, each fully ionized and coordinated with calcium cations [1] [5].

The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: [Ca++].[Ca++].[Ca++].[Ca++].[Ca++].[Ca++].[O-]P([O-])(=O)O[C@@H]1C@HC@HC@@HC@H[C@H]1OP([O-])([O-])=O [1] [2]. The International Chemical Identifier Key WPEXVRDUEAJUGY-BQYPOXACSA-B provides a unique digital fingerprint for this compound [1] [2].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆Ca₆O₂₄P₆ | [1] [2] [3] |

| Molecular Weight | 888.42 g/mol | [2] [3] |

| Chemical Abstract Service Registry Numbers | 3615-82-5, 7776-28-5, 23183-60-0 | [1] [2] [7] |

| International Chemical Identifier Key | WPEXVRDUEAJUGY-BQYPOXACSA-B | [1] [2] |

| Total Ionic Charge | Neutral (0) | [1] |

The compound represents the calcium salt form of phytic acid, where the parent molecule myo-inositol hexakisphosphate forms stable complexes with six calcium ions [2] [5]. This structure provides the compound with distinctive chelating properties and influences its behavior in various chemical environments [11].

Stereochemistry and Conformational Analysis

Calcium phytate demonstrates an achiral stereochemical configuration despite containing six defined stereocenters within its myo-inositol core structure [1]. The compound possesses 6 out of 6 defined stereocenters, yet maintains no optical activity due to its symmetric arrangement [1]. The molecule contains zero E/Z centers, indicating the absence of geometric isomerism around double bonds [1].

The stereochemical notation reveals specific spatial arrangements at each carbon center of the cyclohexane ring: [C@@H]1C@HC@HC@@HC@H[C@H]1OP([O-])([O-])=O [1]. This configuration corresponds to the myo-inositol stereoisomer, which represents the most thermodynamically stable form among the nine possible inositol stereoisomers [5].

Conformational analysis indicates that the cyclohexane ring adopts a chair conformation, providing optimal spatial arrangements for the six phosphate groups [6]. Each phosphate group occupies an equatorial position, minimizing steric hindrance and maximizing electrostatic stability with the calcium cations [6]. The calcium ions coordinate with the negatively charged phosphate oxygens, creating a three-dimensional network that influences the compound's solubility and binding characteristics [12].

Physical Properties and Appearance

Calcium phytate manifests as a white to almost white powder that can exist in forms ranging from fine powder to crystalline structures [8] [11]. The compound exhibits stable physical characteristics under standard storage conditions, maintaining its integrity when stored at 4°C away from moisture [8] [21].

The material demonstrates specific thermal behavior, with thermal decomposition occurring above 150°C [22]. During heating processes, visible darkening of the material occurs at temperatures reaching 150°C, indicating the onset of chemical degradation [22]. Complete thermal decomposition proceeds at higher temperatures, making thermal stability a critical consideration for handling and processing applications [22].

| Physical Property | Value/Description | Reference |

|---|---|---|

| Physical Appearance | White to almost white powder | [8] [11] |

| Form | Powder to crystalline solid | [8] |

| Storage Temperature | 4°C, away from moisture | [8] [21] |

| Thermal Decomposition | Above 150°C | [22] |

| Desiccation Loss at 105°C | Less than 12% | [20] |

| Ash Content at 550°C | 65-72% of dry product | [20] |

The compound exhibits hygroscopic properties, necessitating storage in sealed containers away from moisture to prevent degradation [8] [21]. When subjected to standard desiccation procedures at 105°C, calcium phytate demonstrates weight loss of less than 12%, indicating relatively low water content in the crystalline structure [20]. Upon incineration at 550°C, the ash residue comprises 65-72% of the original dry product weight, reflecting the high mineral content associated with the calcium component [20].

Solubility Profile Across pH Ranges

Calcium phytate exhibits complex pH-dependent solubility behavior that significantly influences its chemical reactivity and bioavailability [9] [12]. The compound demonstrates high solubility in strongly acidic conditions below pH 4, where both calcium and phytate phosphorus remain highly soluble across all molar ratios of calcium to phytic acid ranging from 0.5 to 12.67 [9].

As pH increases above 4, a pronounced decrease in solubility occurs, with the magnitude of this effect directly correlating with the calcium to phytic acid molar ratio [9]. The most significant calcium precipitation occurs within the pH range of 6 to 7, particularly at molar ratios between 4 and 6.5 [9]. Both lower and higher calcium to phytic acid molar ratios demonstrate comparatively higher calcium solubility under these conditions [9].

| pH Range | Solubility Behavior | Calcium Binding Characteristics | Reference |

|---|---|---|---|

| Below pH 4 | Highly soluble at all Ca:PA ratios | High calcium and phytate phosphorus solubility | [9] |

| pH 4-6 | Decreased solubility; ratio-dependent | pH-dependent precipitation initiation | [9] |

| pH 6-7 | Maximum precipitation occurs | Greatest calcium precipitation at ratios 4-6.5 | [9] |

| Above pH 7 | Complex resolubilization | Re-dissolution under calcium-limiting conditions | [9] |

| pH 7.5 | Precipitation threshold | Visible precipitate formation | [18] |

| pH 11.5 | Complete precipitation | Quantitative precipitation for separation | [16] |

Above pH 7, the complexes demonstrate resolubilization behavior, particularly under calcium-limiting conditions [9]. This pH-dependent behavior reflects the changing ionization states of the phosphate groups and their interaction with calcium ions [12]. The compound shows essentially complete precipitation of phytate phosphorus above calcium to phytic acid ratios of 5, while pentacalcium phytate salt predominates when calcium is not limiting [9].

Research demonstrates that calcium phytate forms insoluble precipitates only when equivalent or excess calcium is present, while solutions containing less than half the equivalent quantity of calcium remain clear without precipitation [12]. The calcium in solution resists precipitation by phosphate or oxalate addition, indicating complex ion formation and extremely low degrees of free calcium ionization [12].

Stability Under Various Environmental Conditions

Calcium phytate demonstrates remarkable stability under ordinary storage and handling conditions [11]. The compound maintains structural integrity over extended periods when stored appropriately, with some formulations remaining stable for months depending on sterility conditions and environmental factors [10].

Temperature represents a critical stability factor, with optimal storage occurring at 4°C in sealed containers protected from moisture [8] [21]. Under these conditions, the compound resists degradation and maintains its chemical properties [11]. However, exposure to elevated temperatures above 150°C initiates thermal decomposition processes that compromise structural integrity [22].

The compound exhibits sensitivity to humidity and moisture, necessitating storage in low-humidity environments [8]. When exposed to atmospheric moisture, calcium phytate may undergo hydration changes that affect its physical properties and chemical reactivity [21]. Proper storage protocols require sealed containers maintained at controlled temperatures to optimize long-term stability [8] [21].

Environmental pH significantly influences stability, with the compound demonstrating enhanced stability under controlled pH conditions [18]. The material shows pH-dependent reversible precipitation and redispersion characteristics without structural degradation under mildly acidic conditions [18]. This reversible behavior indicates that the compound maintains its fundamental chemical structure even when undergoing physical state changes [18].

| Environmental Factor | Stability Characteristics | Optimal Conditions | Reference |

|---|---|---|---|

| Temperature | Stable below 150°C; decomposition above | 4°C storage temperature | [22] [8] |

| Humidity | Moisture sensitive; requires low humidity | Away from moisture | [8] [21] |

| pH | Reversible precipitation behavior | Controlled pH environment | [18] |

| Storage Duration | Stable for months under proper conditions | Sterile, sealed containers | [10] |

| Light Exposure | Enhanced adhesion with ultraviolet treatment | Controlled light exposure | [30] |

Acid-Base Characteristics

Calcium phytate exhibits complex acid-base behavior stemming from its multiple phosphate groups and their interaction with calcium cations [9] [12]. The compound demonstrates amphoteric characteristics, with its behavior varying significantly across different pH ranges [9].

In acidic environments below pH 4, the compound maintains high solubility with both calcium and phosphate components remaining in solution [9]. This behavior reflects the protonation of phosphate groups, which reduces their negative charge and decreases calcium binding affinity [9]. The ionization of calcium phytate under these conditions allows for maximum bioavailability of both calcium and phosphorus components [12].

As pH increases toward neutral and alkaline conditions, the phosphate groups become increasingly deprotonated, enhancing their negative charge and calcium binding capacity [9]. This results in the formation of insoluble calcium phytate complexes that precipitate from solution [9]. The degree of precipitation correlates directly with the number of available calcium ions and the extent of phosphate deprotonation [12].

The compound demonstrates unique ionization behavior where free calcium ions exhibit extremely low degrees of ionization when complexed with phytate [12]. This characteristic prevents precipitation by traditional calcium-precipitating agents such as phosphate or oxalate, confirming the formation of stable complex ions [12]. The complex formation involves multiple coordination sites, creating thermodynamically stable structures that resist dissociation [6].

Under alkaline conditions at pH 11.5, calcium phytate undergoes complete precipitation, a property utilized for analytical separation and purification procedures [16]. This quantitative precipitation behavior enables effective isolation of the compound from complex mixtures and provides a foundation for analytical determination methods [16].

Spectroscopic Properties

Calcium phytate exhibits distinctive spectroscopic characteristics that enable its identification and quantitative analysis across multiple analytical techniques [28] [16] [13]. These spectroscopic properties reflect the compound's unique structural features and provide valuable tools for chemical characterization and analysis.

Fourier Transform Infrared spectroscopy reveals characteristic absorption patterns in the 900-1200 cm⁻¹ region, corresponding to phosphorus-oxygen stretching vibrations [28]. The compound demonstrates a sharp band and broad band pattern typical of light divalent metal phytate compounds, distinguishing it from heavy divalent metal and trivalent metal phytates [28]. The unique spectral features between 1000-700 cm⁻¹ effectively differentiate phytate compounds from metal orthophosphate compounds [28].

Quantitative analysis utilizing infrared spectroscopy focuses on the characteristic absorption at 1070 cm⁻¹, which correlates directly with phytate content [16]. This specific wavelength provides reliable analytical measurements for determining calcium phytate concentrations in various matrices [16]. The method demonstrates reproducibility and accuracy for routine analytical applications [16].

| Spectroscopic Technique | Key Features | Analytical Applications | Reference |

|---|---|---|---|

| Fourier Transform Infrared | 900-1200 cm⁻¹ P-O stretching; 1070 cm⁻¹ characteristic peak | Structural identification; quantitative analysis | [28] [16] |

| ³¹P Nuclear Magnetic Resonance | Active nucleus; paramagnetic coordination effects | Dynamic binding studies; adsorption mechanisms | [13] [15] |

| ¹H Nuclear Magnetic Resonance | Fast exchange processes; 2D correlation techniques | Adsorption mechanism elucidation | [15] |

| Ultraviolet-Visible Spectroscopy | No direct absorption; requires metal complexation | Indirect determination via complex formation | [17] |

| Mass Spectrometry | Fragmentation at m/z 73, 147, 191, 204, 217, 305, 318 | Structural confirmation after derivatization | [29] |

| X-ray Diffraction | Crystalline phase identification | Polymorphic analysis; thermal conversion studies | [25] |

³¹P Nuclear Magnetic Resonance spectroscopy provides valuable insights into the phosphorus environment within calcium phytate structures [13] [15]. The technique reveals fast exchange processes between adsorbed and unreacted phytate at mineral surfaces, indicating outer-sphere complexation mechanisms [15]. Paramagnetic metal coordination significantly affects ³¹P relaxation times and signal characteristics, enabling studies of metal-phytate interactions [13].

¹H Nuclear Magnetic Resonance, particularly two-dimensional correlation techniques, elucidates adsorption mechanisms and molecular dynamics [15]. The fast exchange processes observed on the Nuclear Magnetic Resonance timescale provide evidence for the labile nature of phytate binding at mineral surfaces [15].

Mass spectrometry analysis requires preliminary enzymatic hydrolysis and chemical derivatization to produce volatile derivatives suitable for gas chromatographic separation [29]. The technique generates characteristic fragmentation patterns with major ions at mass-to-charge ratios of 73, 147, 191, 204, 217, 305, and 318, enabling structural confirmation and quantitative determination [29].

Calcium phytate formation represents a complex biochemical process involving multiple enzymatic pathways and regulatory mechanisms. The biosynthesis of phytic acid, which subsequently complexes with calcium ions to form calcium phytate, occurs through two distinct yet interconnected pathways in plant systems [1] [2]. Understanding these biosynthetic routes and their regulation provides fundamental insights into calcium phytate accumulation in plant tissues.

Phytic Acid Biosynthetic Pathways

The formation of phytic acid, the precursor to calcium phytate, occurs through two well-characterized pathways that differ in their initial substrate utilization and enzymatic machinery [1] [2]. These pathways demonstrate remarkable conservation across plant species while exhibiting tissue-specific and developmental regulation patterns.

Lipid-Independent Pathway

The lipid-independent pathway represents the predominant route for phytic acid biosynthesis in higher plants, particularly during seed development [1] [2]. This pathway initiates with the conversion of D-glucose-6-phosphate to 1L-myo-inositol 1-phosphate through the action of myo-inositol 3-phosphate synthase [1] [3]. The enzyme demonstrates remarkable conservation across species, with optimal activity at pH 7.0 and temperature maxima around 30°C in bryophyte systems [3].

Myo-inositol 3-phosphate synthase catalyzes the rate-limiting step in this pathway, utilizing D-glucose-6-phosphate and nicotinamide adenine dinucleotide as substrates and cofactor respectively [3] [4]. The enzyme exhibits specific kinetic parameters, with Km values of 0.80 millimolar for D-glucose-6-phosphate and 0.034 millimolar for nicotinamide adenine dinucleotide in bryophyte systems [3]. The enzymatic activity shows differential responses to metal ions, with stimulation by magnesium and calcium ions, while being inhibited by copper, zinc, and mercury ions [3].

Following the initial phosphorylation, 1L-myo-inositol 1-phosphate undergoes dephosphorylation by inositol-1-phosphate phosphatase to generate free myo-inositol [2]. This free myo-inositol then serves as substrate for subsequent phosphorylation reactions catalyzed by various inositol polyphosphate kinases, leading to the stepwise formation of higher phosphorylated inositol derivatives culminating in phytic acid synthesis [1] [5].

The pathway demonstrates tissue-specific expression patterns, with outstanding upregulation of key genes including myo-inositol 3-phosphate synthase, inositol 1,3,4,5,6-pentakisphosphate 2-kinase, and inositol 1,3,4-trisphosphate 5/6-kinases in developing embryos [1]. This expression pattern indicates the predominant role of the lipid-independent pathway in seed phytic acid accumulation.

Phospholipase C-Mediated Pathway

The phospholipase C-mediated pathway provides an alternative route for phytic acid biosynthesis, utilizing membrane-bound phospholipid intermediates as starting materials [1] [6]. This pathway initiates with the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C, generating inositol 1,4,5-trisphosphate and diacylglycerol [7] [8].

Phospholipase C exhibits diverse isoforms across plant species, with thirteen variants identified in mammalian systems classified into six distinct isotypes [7]. In plant systems, phospholipase C activity demonstrates regulation by various signal transduction pathways and stress responses [9] [8]. The enzyme shows sensitivity to elicitor compounds, with down-regulation observed in response to pathogen-derived elicitors in cultured plant cells [9].

The generated inositol 1,4,5-trisphosphate undergoes sequential phosphorylation through the action of inositol polyphosphate kinases [10] [6]. Inositol polyphosphate multikinase plays a critical role in this pathway, catalyzing multiple phosphorylation reactions to generate inositol 1,3,4,5,6-pentakisphosphate [10] [11]. This multikinase demonstrates broad substrate specificity, phosphorylating inositol 1,4,5-trisphosphate to inositol 1,3,4,5-tetrakisphosphate and subsequently to inositol 1,3,4,5,6-pentakisphosphate [10].

Research indicates that the phospholipase C-mediated pathway shows enhanced activity in specific tissues such as anthers, suggesting complementary roles for the two biosynthetic routes [1]. The upregulation of myo-inositol 3-phosphate synthase, inositol monophosphatase, inositol polyphosphate multikinase, and inositol 1,3,4-trisphosphate 5/6-kinase in anthers supports the operation of both lipid-independent and phospholipase C-mediated pathways in these specialized tissues [1].

Enzymatic Formation of Calcium Phytate

The formation of calcium phytate involves the direct complexation of phytic acid with calcium ions through multiple coordination sites on the inositol ring [12] [13]. This process demonstrates remarkable specificity for calcium-phytate complexes, with certain phytase enzymes showing exclusive activity toward these complexed forms [13].

Thermostable phytases from bacterial sources, particularly Bacillus amyloliquefaciens, exhibit unique calcium-dependent catalytic properties [13]. These enzymes demonstrate an ordered mechanism requiring calcium binding to the active site for essential enzyme activation [13]. The calcium requirement extends beyond enzyme activation, as these phytases exclusively hydrolyze calcium-phytate complexes rather than free phytic acid [13].

Kinetic studies reveal that both excess free calcium and excess free phytic acid act as competitive inhibitors when not complexed with each other [13]. This observation indicates the strict requirement for calcium-phytate complex formation as the true substrate for these specialized enzymes [13]. Site-specific mutagenesis studies have identified critical amino acid residues responsible for calcium and substrate binding, confirming the dual calcium requirement for both enzyme activation and substrate formation [13].

Isothermal titration calorimetry analysis demonstrates that phytic acid possesses multiple calcium-binding sites, forming insoluble tricalcium or tetracalcium-phytate salts across a wide pH range from 3.0 to 9.0 [12]. The stoichiometry varies between Ca₃(phytate)₂ and Ca₄(phytate)₂ depending on solution conditions and calcium availability [12].

Beta-propeller phytases show particular effectiveness in hydrolyzing these insoluble calcium-phytate salts [12]. These enzymes contain multiple calcium-binding sites in their active site architecture, providing favorable electrostatic environments for calcium-phytate complex recognition [12]. The hydrolysis pattern proceeds through selective cleavage at three phosphate group positions, ultimately yielding myo-inositol 2,4,6-trisphosphate as the final product [12].

Gene Expression Regulation in Phytic Acid Synthesis

The regulation of gene expression in phytic acid biosynthesis involves complex multilayered mechanisms encompassing transcriptional, epigenetic, and post-translational control systems [14] [15]. These regulatory networks ensure precise temporal and spatial control of phytic acid accumulation in response to developmental cues and environmental signals.

Myo-Inositol 3-Phosphate Synthase Regulation

Myo-inositol 3-phosphate synthase regulation represents a paradigm for understanding the integration of metabolic and transcriptional control in phytic acid biosynthesis [14] [16]. The enzyme demonstrates dual functionality, serving both as a metabolic enzyme catalyzing the rate-limiting step in inositol biosynthesis and as a transcriptional regulator controlling its own gene expression [14].

The transcriptional regulation of myo-inositol 3-phosphate synthase involves direct protein-promoter interactions and chromatin remodeling mechanisms [14]. The enzyme protein localizes to the nucleus where it interacts with histone methyltransferases ATXR5 and ATXR6 [14]. These interactions result in the inhibition of heterochromatin spreading from nearby transposable elements, preventing the deposition of repressive histone modifications on the myo-inositol 3-phosphate synthase promoter [14].

Chromatin immunoprecipitation analysis reveals that myo-inositol 3-phosphate synthase directly binds to its own promoter, particularly in regions proximal to the transcription start site [14]. This binding correlates with reduced levels of H3K27 monomethylation, a repressive chromatin mark deposited by ATXR5 and ATXR6 methyltransferases [14]. In the absence of myo-inositol 3-phosphate synthase protein, H3K27 monomethylation increases 1.5 to 3.5-fold across the promoter region, resulting in decreased gene expression [14].

The autoregulatory mechanism demonstrates independence from the enzyme's catalytic activity, as addition of myo-inositol to the growth medium fails to restore promoter activity in mutant backgrounds [14]. This observation indicates that the protein itself, rather than its metabolic product, serves as the regulatory factor [14]. The regulatory function extends to ectopic promoter locations, suggesting a sequence-specific rather than positional regulatory mechanism [14].

Pathogen response provides an additional layer of myo-inositol 3-phosphate synthase regulation through epigenetic silencing [14]. Treatment with bacterial flagellin elicitor results in reduced myo-inositol 3-phosphate synthase expression, associated with increased H3K27 methylation and DNA methylation at the promoter region [14]. This response mechanism links pathogen defense pathways with metabolic regulation, potentially redirecting cellular resources during stress responses.

Hormonal regulation studies demonstrate that myo-inositol 3-phosphate synthase expression responds to various plant hormones including abscisic acid and gibberellic acid [15]. Time-course analysis reveals coordinated responses of phytic acid biosynthetic genes to hormone treatments, with differential temporal patterns suggesting complex regulatory networks [15]. The expression profiles indicate tissue-specific hormone sensitivity, with developing seeds showing enhanced responsiveness to growth regulators [15].

Role of Inositol Polyphosphate Kinases

Inositol polyphosphate kinases demonstrate diverse regulatory mechanisms that control their expression and activity throughout phytic acid biosynthesis [17] [10]. These enzymes exhibit tissue-specific expression patterns and developmental regulation that coordinate with the cellular demand for phytic acid accumulation [5] [18].

The inositol polyphosphate kinase family encompasses multiple subfamilies with distinct catalytic specificities and regulatory properties [17]. Inositol polyphosphate multikinase represents the most characterized member, displaying both inositol phosphate kinase and phosphatidylinositol kinase activities [10] [19]. This dual functionality enables the enzyme to participate in both metabolic and signaling pathways, integrating cellular phosphate metabolism with signal transduction networks [19].

Expression analysis of inositol polyphosphate kinases during seed development reveals coordinated upregulation with other phytic acid biosynthetic genes [18] [20]. Quantitative reverse transcription polymerase chain reaction analysis demonstrates significant increases in myo-inositol kinase expression in transgenic rice overexpressing phytic acid biosynthetic genes, suggesting feedback regulation mechanisms [18]. The coordinate expression patterns indicate transcriptional co-regulation of multiple pathway components.

Inositol polyphosphate multikinase exhibits additional regulatory functions beyond its catalytic role, serving as a transcriptional coactivator for various transcription factors [21] [22]. The enzyme interacts directly with serum response factor, enhancing its binding to serum response elements and facilitating immediate early gene expression [22]. This noncatalytic function demonstrates the integration of inositol phosphate metabolism with broader cellular regulatory networks [21].

Post-translational regulation of inositol polyphosphate kinases occurs through protein-protein interactions and subcellular localization mechanisms [17]. The enzymes demonstrate differential subcellular distribution, with some members localizing to specific cellular compartments that correspond to their functional roles [17]. Nuclear localization of certain inositol polyphosphate kinases enables their participation in transcriptional regulation processes [21].

Metabolic regulation of inositol polyphosphate kinases involves feedback inhibition by their products and allosteric regulation by cellular metabolites [23]. Phosphorylation events can modulate enzyme activity, with specific serine residues serving as regulatory sites for kinase activity [23]. Mass spectrometry analysis has identified multiple phosphorylation sites on myo-inositol 3-phosphate synthase, with phosphomimetic mutations demonstrating differential effects on enzymatic activity [23].

Low Phytic Acid Mutations

Low phytic acid mutations provide valuable insights into the essential components and regulation of calcium phytate biosynthesis pathways [24] [25]. These mutations have been systematically characterized across multiple crop species, revealing the functional importance of different enzymatic steps and regulatory mechanisms in phytic acid accumulation.

Classification of Low Phytic Acid Mutations

Low phytic acid mutations can be systematically classified into three major categories based on the biosynthetic step or cellular process they affect [26] [27]. This classification system provides a framework for understanding the relative importance of different pathway components and their potential as targets for crop improvement strategies.

Class I mutations affect the early steps of the biosynthetic pathway, targeting the conversion of glucose-6-phosphate to myo-inositol-3-phosphate and subsequent early phosphorylation events [26] [25]. The most prominent examples include mutations in myo-inositol 3-phosphate synthase genes, such as the Gm-lpa-TW-1 mutation in soybean that results from a 2 base pair deletion in the myo-inositol 3-phosphate synthase gene [25]. This mutation produces a 66.6% reduction in phytic acid phosphorus with a corresponding six-fold increase in inorganic phosphorus [25].

Myo-inositol kinase mutations represent another Class I category, exemplified by the lpa3 mutation in maize [27]. These mutations affect the salvage pathway for free myo-inositol recycling, resulting in reduced phytic acid synthesis capacity [26]. The maize lpa3 gene encodes myo-inositol kinase and maps near the alcohol dehydrogenase locus on chromosome 1S [27].

Class II mutations target the later biosynthetic steps, particularly the final phosphorylation reactions that convert inositol pentakisphosphate to phytic acid [27] [26]. The lpa2-1 mutation in maize affects inositol phosphate kinase function, resulting in approximately 50% reduction in phytic acid content [27]. Molecular analysis suggests this mutation involves genomic sequence rearrangements in the inositol phosphate kinase gene [27].

Inositol 1,3,4-trisphosphate 5/6-kinase mutations have been identified in multiple rice mutant lines, showing phytic acid reductions ranging from 34% to 64% compared to wild-type controls [28]. These mutations demonstrate variable phenotypes, with some lines showing unchanged total phosphorus levels while others exhibit altered phosphorus distribution patterns [28].

Class III mutations affect the transport and storage of phytic acid rather than its biosynthesis, targeting multidrug resistance-associated protein transporters and related membrane transport systems [24] [27]. The lpa1-1 mutation in maize results from a C to T transition in the multidrug resistance-associated protein gene, causing an alanine to valine amino acid substitution [27]. This mutation produces 55-65% reduction in phytic acid content while maintaining normal total phosphorus levels [27].

Sulfate transporter mutations represent a unique subset of Class III mutations, exemplified by the Gm-lpa-ZC-2 mutation in soybean [25]. This mutation maps to linkage group B2 and results in 46.3% phytic acid reduction with increased accumulation of lower inositol phosphates [25]. The mutation demonstrates normal seed emergence rates and does not negatively affect plant yield traits [25].

Lethal mutations constitute a special category characterized by severe phenotypic consequences that impair plant viability [27]. The lpa241 mutation in maize demonstrates 90% phytic acid reduction but causes 30% reduction in germination rates compared to wild-type lines [27]. These mutations highlight the essential cellular functions of phytic acid beyond phosphorus storage, including roles in cellular signaling and stress tolerance.

Genetic Engineering Approaches

Genetic engineering strategies for reducing phytic acid content in crops have evolved to encompass multiple technological approaches, from traditional transgenic methods to advanced genome editing techniques [29] [30] [31]. These approaches target specific genes within the phytic acid biosynthetic pathway while minimizing adverse effects on plant development and yield performance.

RNA interference technology has been successfully employed to silence multidrug resistance-associated protein genes in wheat, representing the first genetic approach to successfully reduce phytic acid accumulation through targeted gene suppression [29]. The suppression of three wheat multidrug resistance-associated protein homeoalleles located on chromosomes 5A, 4B, and 4D resulted in significant reductions in both phytic acid content and mineral accumulation in grain tissues [29].

CRISPR-Cas9 genome editing has emerged as a precise tool for creating targeted mutations in phytic acid biosynthetic genes [30] [31]. This technology enables the creation of knockout mutations in specific gene family members while avoiding off-target effects in related sequences [31]. Gene editing approaches have successfully targeted inositol 1,3,4-trisphosphate 5/6-kinase genes in oilseed rape, resulting in reduced phytic acid content in seeds [31].

Transcription activator-like effector nucleases and zinc finger nucleases provide additional genome editing options for targeting phytic acid biosynthetic genes [31]. These tools offer varying degrees of specificity and efficiency, enabling researchers to select appropriate technologies based on the target gene characteristics and crop species requirements [31].

Overexpression strategies have demonstrated the potential for increasing rather than decreasing phytic acid content, providing insights into pathway regulation and potential approaches for biofortification [18] [20]. Overexpression of genes involved in intermediate steps of phytic acid biosynthesis, particularly those encoding inositol monophosphate kinases, resulted in significant increases in both phytic acid and total phosphorus content in rice seeds [18].

The success of overexpression approaches in increasing total phosphorus content suggests that phytic acid biosynthesis can serve as a limiting factor for phosphorus accumulation in seeds [18]. This observation has implications for developing crops with enhanced phosphorus content for regions with phosphorus-deficient soils [18].

Marker-assisted selection approaches complement genetic engineering strategies by enabling the efficient identification and introgression of beneficial low phytic acid alleles [27]. Gene-based markers specific to lpa1-1 and lpa2-1 alleles have been developed and validated across multiple maize populations, facilitating the rapid screening of breeding materials [27]. These markers demonstrate co-dominant inheritance patterns that clearly distinguish heterozygous from homozygous genotypes [27].

The integration of multiple approaches, including induced mutagenesis, genetic engineering, and marker-assisted selection, provides comprehensive strategies for developing improved crop varieties with optimized phytic acid content [30]. Biotechnological tools enable precise manipulation of specific pathway components while traditional breeding methods facilitate the introgression of beneficial traits into elite crop varieties [30].

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

UNII

GHS Hazard Statements

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7776-28-5

Methods of Manufacturing

General Manufacturing Information

AN INJECTABLE 99M(TC)-LABELED CALCIUM PHYTATE COLLOID FOR SCINTIGRAPHY OF LIVER, SPLEEN, & BONE MARROW IS PREPARED FROM A KIT.